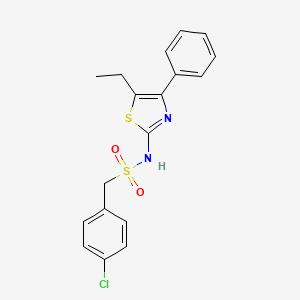

![molecular formula C19H12ClF3N2O4 B4200829 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(4-methyl-2-nitrophenyl)-2-furamide](/img/structure/B4200829.png)

5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(4-methyl-2-nitrophenyl)-2-furamide

Descripción general

Descripción

5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(4-methyl-2-nitrophenyl)-2-furamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that plays an important role in regulating salt and water transport across epithelial cells. Mutations in the CFTR gene can lead to the development of cystic fibrosis, a life-threatening genetic disease that affects multiple organs, including the lungs, pancreas, and intestines. CFTRinh-172 has been extensively studied as a potential therapeutic agent for cystic fibrosis and other diseases that involve abnormal CFTR function.

Mecanismo De Acción

5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(4-methyl-2-nitrophenyl)-2-furamide acts as a competitive inhibitor of the CFTR protein by binding to a specific site on the channel and preventing chloride ions from passing through. The binding site of this compound is located within the cytoplasmic domain of the CFTR protein, which is involved in regulating the opening and closing of the channel. This compound has been shown to inhibit CFTR-mediated chloride transport in a reversible manner, suggesting that it does not permanently alter the structure or function of the channel.

Biochemical and Physiological Effects

This compound has been shown to have several biochemical and physiological effects on cells and tissues that express CFTR. In airway epithelial cells, this compound can reduce the amount of mucus produced and improve the clearance of bacteria and other pathogens. In intestinal cells, this compound can reduce the secretion of fluid and electrolytes, which can help to prevent dehydration and diarrhea. In sweat gland cells, this compound can reduce the amount of salt and water lost through sweat, which can help to prevent dehydration and electrolyte imbalances.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(4-methyl-2-nitrophenyl)-2-furamide has several advantages and limitations for use in lab experiments. One advantage is that it is a highly specific inhibitor of CFTR, which means that it does not affect other ion channels or transporters. This can help to reduce the risk of off-target effects and increase the accuracy of the results. Another advantage is that this compound is relatively easy to use and can be applied to cells and tissues in a variety of experimental settings. However, one limitation is that this compound can be toxic to cells at high concentrations, which can limit its use in certain assays. Another limitation is that this compound does not completely block CFTR-mediated chloride transport, which can make it difficult to study the effects of complete CFTR inhibition.

Direcciones Futuras

There are several future directions for research on 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(4-methyl-2-nitrophenyl)-2-furamide and its potential therapeutic applications. One direction is to investigate the use of this compound in combination with other drugs that target different aspects of cystic fibrosis pathogenesis, such as inflammation and infection. Another direction is to explore the use of this compound in other diseases that involve abnormal CFTR function, such as secretory diarrhea and polycystic kidney disease. Additionally, further research is needed to optimize the synthesis and formulation of this compound to improve its efficacy and reduce its toxicity.

Aplicaciones Científicas De Investigación

5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(4-methyl-2-nitrophenyl)-2-furamide has been extensively studied in vitro and in vivo to investigate its potential therapeutic effects on cystic fibrosis and other diseases that involve abnormal CFTR function. In vitro studies have shown that this compound can inhibit CFTR-mediated chloride transport in various cell types, including airway epithelial cells, intestinal cells, and sweat gland cells. In vivo studies have shown that this compound can improve lung function, reduce inflammation, and prevent bacterial infections in animal models of cystic fibrosis.

Propiedades

IUPAC Name |

5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(4-methyl-2-nitrophenyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12ClF3N2O4/c1-10-2-5-14(15(8-10)25(27)28)24-18(26)17-7-6-16(29-17)12-9-11(19(21,22)23)3-4-13(12)20/h2-9H,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABTSXMTYVDJZFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)C(F)(F)F)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12ClF3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{1-[4-oxo-3-(2-pyridinyl)-3,4-dihydro-2-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4200748.png)

![1-methyl-5-nitro-2-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-benzimidazole](/img/structure/B4200756.png)

![N~1~-1,3-benzodioxol-5-yl-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4200774.png)

![2-[(methylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B4200784.png)

![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4200786.png)

![7-[3-methoxy-4-(2-phenylethoxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4200797.png)

![N'-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-4-fluorobenzohydrazide](/img/structure/B4200809.png)

![1-ethyl-3-[(4-methylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B4200816.png)

![N-isopropyl-2,4,5-trimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4200822.png)

![N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B4200835.png)

![3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-3-phenylpropanoic acid](/img/structure/B4200837.png)

![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxy-3-nitrobenzyl)acetamide](/img/structure/B4200841.png)

![N-(2,5-difluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4200856.png)